molecular formula C6H6ClN B1365338 4-Chloroaniline-2,6-D2

4-Chloroaniline-2,6-D2

Cat. No.: B1365338
M. Wt: 129.58 g/mol
InChI Key: QSNSCYSYFYORTR-NMQOAUCRSA-N
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Description

4-Chloroaniline-2,6-D2 (CAS RN: 35749-94-1) is a deuterated derivative of 4-chloroaniline, where two hydrogen atoms at the 2- and 6-positions of the benzene ring are replaced by deuterium (D). Its molecular formula is ClC₆H₂D₂NH₂, with a molecular weight of 129.58 g/mol . This compound is synthesized with 98 atom% deuterium enrichment, making it a valuable isotopically labeled standard in analytical chemistry, particularly for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), where deuterium substitution reduces signal splitting and improves spectral resolution .

Properties

Molecular Formula

C6H6ClN

Molecular Weight

129.58 g/mol

IUPAC Name

4-chloro-2,6-dideuterioaniline

InChI

InChI=1S/C6H6ClN/c7-5-1-3-6(8)4-2-5/h1-4H,8H2/i3D,4D

InChI Key

QSNSCYSYFYORTR-NMQOAUCRSA-N

Isomeric SMILES

[2H]C1=CC(=CC(=C1N)[2H])Cl

Canonical SMILES

C1=CC(=CC=C1N)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-Chloroaniline-2,6-D2 with structurally related chlorinated anilines and derivatives, focusing on molecular properties, physical characteristics, and applications:

Table 1: Key Properties of this compound and Analogues

Compound CAS RN Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Flash Point (°C) Key Applications/Notes
This compound 35749-94-1 ClC₆H₂D₂NH₂ 129.58 Not reported Not reported Isotopic standard for spectroscopy
m-Chloroaniline 108-42-9 ClC₆H₄NH₂ 127.57 230.5 123 Intermediate in agrochemicals, dyes
o-Chloroaniline 95-51-2 ClC₆H₄NH₂ 127.57 208.84 97 Dye synthesis, corrosion inhibitor
2,6-Dichloroaniline 608-31-1 Cl₂C₆H₃NH₂ 162.02 251 (extrapolated) >110 Precursor to herbicides, pharmaceuticals
4,4'-Sulfonylbis(2,6-dichloroaniline) 62532-21-2 C₁₂H₈Cl₄N₂O₂S 422.07 Not reported Not reported Polymer crosslinking agent, specialty chemical synthesis

Structural and Functional Comparisons

Isotopic Effects: The deuterium substitution in this compound increases its molecular weight by ~2 g/mol compared to non-deuterated 4-chloroaniline (127.57 vs. 129.58) and alters its vibrational and rotational spectra, enhancing utility in isotope-dilution MS and solvent suppression in NMR .

Substituent Position and Reactivity :

  • m-Chloroaniline and o-Chloroaniline differ in chlorine substitution patterns, leading to distinct reactivity. The meta isomer (m-) is less sterically hindered than the ortho isomer (o-), making it more reactive in electrophilic substitution reactions. For example, o-chloroaniline’s proximity of the -NH₂ and -Cl groups creates steric hindrance, reducing its reactivity in coupling reactions .

Intramolecular hydrogen bonding (N–H⋯Cl) stabilizes the planar structure . In contrast, 2,6-Dibromo-4-chloroaniline (C₆H₄Br₂ClN) forms S(5) rings via N–H⋯Br interactions, propagating chains along the [010] direction . Deuterium’s lower nuclear spin (I=1 vs. I=1/2 for H) may subtly alter hydrogen bonding dynamics in deuterated analogs.

Thermal and Safety Profiles: m-Chloroaniline has a higher boiling point (230.5°C) and flash point (123°C) compared to o-chloroaniline (208.84°C, 97°C), reflecting reduced intermolecular interactions in the ortho isomer due to steric effects . The deuterated compound’s thermal properties are expected to align closely with non-deuterated 4-chloroaniline but with minor isotopic deviations.

Industrial and Synthetic Utility: 4,4'-Sulfonylbis(2,6-dichloroaniline) (CAS 62532-21-2) is a bifunctional monomer used in high-performance polymers, leveraging its sulfonyl group for thermal stability . In contrast, this compound is primarily a niche analytical reagent, underscoring the impact of functional groups on application scope.

Research Findings and Implications

  • Deuteration Advantages : Isotopic labeling in this compound minimizes spectral interference in analytical methods, critical for tracing metabolic pathways or quantifying trace analytes in complex matrices .
  • Regulatory and Safety Notes: Non-deuterated analogs like m- and o-chloroaniline are regulated under PRTR (Pollutant Release and Transfer Register) due to toxicity and environmental persistence . Deuterated versions may offer safer handling in lab settings, though toxicity data specific to this compound is lacking.

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